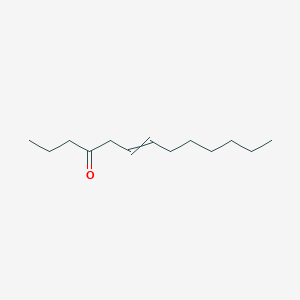silane CAS No. 683815-11-4](/img/structure/B12522793.png)
[(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a phenyl-substituted hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane typically involves the reaction of a phenyl-substituted hexene with a triethylsilane reagent under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the silane group to the hexene chain. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of automated systems and real-time monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The phenyl and hexene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of phenyl-substituted silanes.
Scientific Research Applications
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. The phenyl and hexene groups contribute to the compound’s reactivity and specificity in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxysilane: This compound has a similar silane group but differs in the structure of the organic substituents.
2-methyl-5-phenylhexane: While structurally similar, this compound lacks the silane group and has different chemical properties.
Uniqueness
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane is unique due to its combination of a silane group with a phenyl-substituted hexene chain
Properties
CAS No. |
683815-11-4 |
|---|---|
Molecular Formula |
C20H34OSi |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
(2,4-dimethyl-1-phenylhex-1-en-3-yl)oxy-triethylsilane |
InChI |
InChI=1S/C20H34OSi/c1-7-17(5)20(21-22(8-2,9-3)10-4)18(6)16-19-14-12-11-13-15-19/h11-17,20H,7-10H2,1-6H3 |
InChI Key |
IONIEUZGOJJKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=CC1=CC=CC=C1)C)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


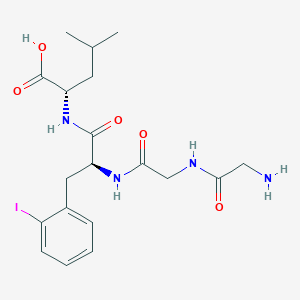
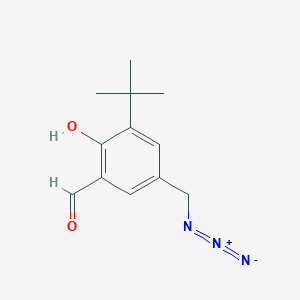
![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)
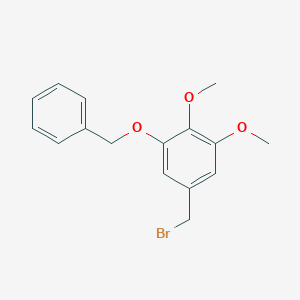
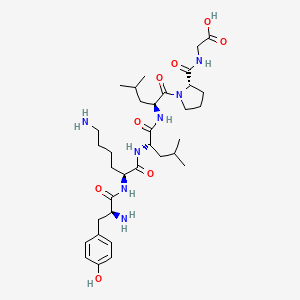
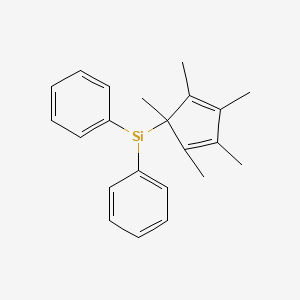
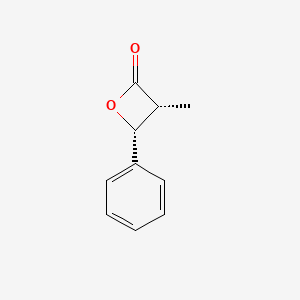
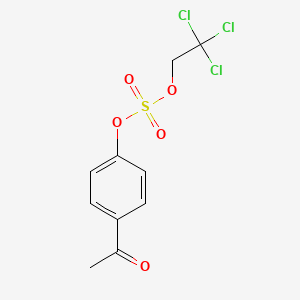
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
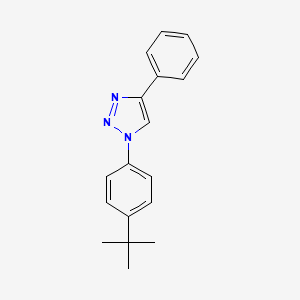
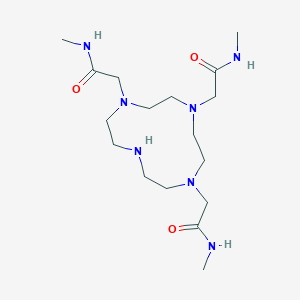
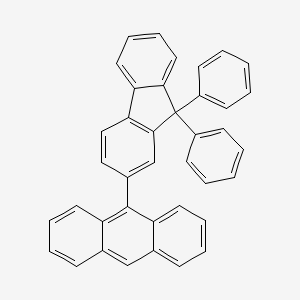
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
